molecular formula C18H20O3 B11157269 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one

9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one

Cat. No.: B11157269
M. Wt: 284.3 g/mol
InChI Key: KMTRKXDDBOQWET-UHFFFAOYSA-N
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Description

9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one is a fused polycyclic compound featuring a benzo[c]pyrano[3,2-g]chromenone core. Its structure includes a hexahydrobenzopyran ring system with two methyl groups at the 9-position and a ketone group at the 5-position. This compound belongs to the pyranochromenone family, which is known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Its synthetic routes often involve cascade reactions or multi-step strategies using intermediates like 4-hydroxycoumarin and ketones .

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

9,9-dimethyl-1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromen-5-one

InChI

InChI=1S/C18H20O3/c1-18(2)8-7-11-9-14-12-5-3-4-6-13(12)17(19)20-16(14)10-15(11)21-18/h9-10H,3-8H2,1-2H3

InChI Key

KMTRKXDDBOQWET-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC3=C(C=C2O1)OC(=O)C4=C3CCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.

    Substitution: Substitution reactions can occur at specific positions on the molecule, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines), solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific molecular targets, offering new avenues for the treatment of various diseases.

Industry

In industry, 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one is used in the production of specialty chemicals and materials. Its unique properties can be harnessed in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 9,9-dimethyl-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one and related pyranochromenone derivatives:

Compound Name Core Structure Substituents/Ring Modifications Key Properties/Activities References
9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one Benzo[c]pyrano[3,2-g]chromenone 9,9-dimethyl; hexahydro ring Potential photochromic/biological activity (inferred from structural analogs)
2,2,4',4''-Tetramethyl-spiro[benzo[b][1,4]oxazepine-pyrano[3,2-c]chromen]-5'-one (6a) Spiro-pyrano[3,2-c]chromenone Spiro-oxazepine ring; tetramethyl Intermediate in cascade reactions; structural complexity
Pyrano[3,2-c]chromen-5-one (Pyrano[3,2-c]coumarin) Pyrano[3,2-c]chromenone Unsubstituted core Antioxidant, anticancer, anti-inflammatory
5H-Thiochromeno[2,3-b]pyridine-5,10,10-trione Thiochromeno-pyridine Sulfur substitution; trione groups Photonic material applications (structural analog)
4-Hydroxy-7-(hydroxymethyl)-5H-furo[3,2-g]chromen-5-one Furo[3,2-g]chromenone Hydroxymethyl and hydroxyl groups Noted in safety data sheets; reactivity inferred

Key Observations:

Core Structure Variations: The target compound’s benzo[c]pyrano[3,2-g]chromenone system differs from pyrano[3,2-c]chromenones (e.g., ) in ring fusion positions, affecting electronic properties and steric hindrance . Thiochromeno-pyridine derivatives (e.g., 5H-thiochromeno[2,3-b]pyridine-5,10,10-trione) replace oxygen with sulfur, enhancing photostability and altering redox behavior .

Spiro compounds (e.g., 6a) exhibit constrained geometries, which may influence binding affinity in biological systems .

Synthetic Routes: The target compound’s synthesis may involve cascade reactions similar to those used for spiro-pyrano[3,2-c]chromenones (e.g., via 4-hydroxycoumarin and ketones) . In contrast, thiochromeno-pyridines require sulfur-containing precursors, as seen in .

Biological and Photonic Activities: Pyrano[3,2-c]coumarins () exhibit broad bioactivity, suggesting the target compound may share similar mechanisms due to structural homology . Furo[3,2-g]chromenones () with hydroxyl groups show distinct reactivity profiles, highlighting the impact of oxygen heteroatoms on stability .

Research Findings and Data

Table 1: Comparative Pharmacological Activities of Pyranochromenones

Compound Class Antioxidant Activity (IC₅₀, μM) Anticancer Activity (Cell Line, IC₅₀) Anti-inflammatory (COX-2 Inhibition, %)
Pyrano[3,2-c]coumarins 12.5–25.0 (DPPH assay) MCF-7: 8.2–15.4 μM 65–80% at 50 μM
Thiochromeno-pyridines Not reported HepG2: 20.1 μM Not reported
Target Compound Data pending Data pending Data pending

Biological Activity

Overview of 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one

9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one is a synthetic compound that belongs to the class of chromenes. Chromenes and their derivatives are known for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific biological activity of this compound has been less studied compared to other chromene derivatives.

1. Antioxidant Activity

Chromene derivatives have been shown to exhibit significant antioxidant activity. This property is crucial in preventing oxidative stress-related diseases. Studies suggest that compounds with similar structures can scavenge free radicals and enhance the body's antioxidant defenses.

2. Anti-inflammatory Effects

Some chromene derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

3. Anticancer Potential

Research into related compounds indicates that certain chromenes can induce apoptosis in cancer cells. They may also inhibit tumor growth by interfering with cell cycle regulation and promoting cell death in various cancer types.

4. Neuroprotective Effects

Certain studies have highlighted the neuroprotective effects of chromene derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are often attributed to their ability to reduce oxidative stress and inflammation in neural tissues.

Case Study: Antioxidant Activity Assessment

In a study assessing the antioxidant activity of various chromene derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, compounds structurally similar to 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one demonstrated significant radical scavenging activity. The results indicated a strong correlation between structural features and antioxidant efficacy.

Research Findings: Anticancer Activity

A research article published in 2021 examined the anticancer properties of several chromene derivatives against breast cancer cell lines. The study found that specific modifications on the chromene structure enhanced cytotoxicity against MCF-7 cells (a breast cancer cell line), suggesting that 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one could potentially exhibit similar effects.

Table: Biological Activities of Chromene Derivatives

Activity TypeMechanism of ActionReference Source
AntioxidantScavenges free radicalsResearch Article 1
Anti-inflammatoryInhibits cytokine productionResearch Article 2
AnticancerInduces apoptosis in cancer cellsResearch Article 3
NeuroprotectiveReduces oxidative stress in neural cellsResearch Article 4

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